molecular formula C8H10 B14659182 Bicyclo(3.3.0)octa-2,7-diene CAS No. 41164-14-1

Bicyclo(3.3.0)octa-2,7-diene

Cat. No.: B14659182
CAS No.: 41164-14-1
M. Wt: 106.16 g/mol
InChI Key: KWMNZJNIAZZNSJ-UHFFFAOYSA-N
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Description

Bicyclo(3.3.0)octa-2,7-diene is a bicyclic organic compound with the molecular formula C8H10 and a molecular weight of 106.1650 g/mol . Its structure consists of two fused rings, presenting a valuable framework in organic synthesis and catalysis research. The compound is defined by the CAS Registry Number 41164-14-1 . This diene serves as a key precursor and ligand in the development of catalytic systems. A significant research application involves its regioisomers being used to synthesize specialized ligands for rhodium-catalyzed asymmetric reactions, such as the 1,2-addition of arylboronic acids to N-tosylaldimines, which can yield valuable chiral diarylamines with high enantioselectivity . The thermochemistry of this compound has been characterized, with an enthalpy of hydrogenation (ΔrH°) of -227 ± 2 kJ/mol in the liquid phase to form the saturated hydrocarbon . Calculated physical properties include a standard enthalpy of formation of 40.39 kJ/mol in the gas phase, a boiling point of approximately 402.78 K, and a critical temperature of 617.25 K . Its IUPAC Standard InChIKey is KWMNZJNIAZZNSJ-UHFFFAOYSA-N . Researchers can utilize this compound for non-human studies in various fields, including method development, organic synthesis, and as a building block for more complex molecular architectures. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,3a,6,6a-tetrahydropentalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h1-3,5,7-8H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMNZJNIAZZNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194098
Record name Bicyclo(3.3.0)octa-2,7-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41164-14-1
Record name Bicyclo(3.3.0)octa-2,7-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041164141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(3.3.0)octa-2,7-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo(3.3.0)octa-2,7-diene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the bicyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Hydrogenation Reactions

The compound undergoes catalytic hydrogenation to form bicyclo[3.3.0]octane. Thermodynamic data for this reaction are well-documented:

ReactionΔrH° (kJ/mol)ConditionsReference
2 H₂ + C₈H₁₀ → C₈H₁₄ (liquid)-227 ± 2Solvent: Hexane, 25°C

This exothermic reaction highlights the strain relief associated with saturating the double bonds. The enthalpy value reflects significant stabilization of the product relative to the reactant .

Cycloaddition Reactions

The compound participates in Diels-Alder reactions due to its conjugated diene system. For example:

  • With Electron-Deficient Dienophiles : Forms bicyclic adducts via [4+2] cycloaddition. Regioselectivity is influenced by orbital alignment and steric effects.

  • Retro-Diels-Alder : At elevated temperatures, the adducts revert to the original diene and dienophile, demonstrating reversibility under specific conditions .

Acid-Catalyzed Rearrangements

In acidic media, bicyclo[3.3.0]octa-2,7-diene derivatives undergo skeletal rearrangements:

  • Ring Expansion : Protonation at the double bond induces hydride or alkyl shifts, yielding bicyclo[3.2.1]octane or larger ring systems .

  • Elimination Reactions : Competing pathways produce cycloheptatriene derivatives under strongly acidic conditions .

Radical Reactions

The strained bicyclic framework facilitates radical-mediated processes:

  • Homolytic Cleavage : Generates diradical intermediates that recombine or abstract hydrogen atoms, leading to products such as bicyclo[3.2.1]octane derivatives .

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) accelerate radical formation by stabilizing transition states .

Comparative Reactivity

Key differences between bicyclo[3.3.0]octa-2,7-diene and simpler dienes include:

  • Enhanced Reactivity : Strain energy (~25 kcal/mol) lowers activation barriers for addition and rearrangement reactions .

  • Stereoelectronic Constraints : The rigid bicyclic structure restricts conformational flexibility, favoring syn-addition pathways in cycloadditions.

Scientific Research Applications

Use as a Chiral Building Block

Bicyclo[3.3.0]octane derivatives can be synthesized in enantiomerically pure forms from achiral Cs-symmetric bicyclo[3.3.0]octane-2,8-dione using a diastereomeric resolution-selective deprotection method . These derivatives serve as chiral building blocks with a bicyclo[3.3.0]octane framework, useful in synthesizing various compounds .

Use in Cycloaddition Reactions

Bicyclo[3.3.0]octa-2,7-diene can be synthesized via the carbonylative [2+2+1] cycloaddition of alkyne, alkene, and carbon monoxide (CO), resulting in the formation of cyclopentenone . For example, the reaction of 8-trimethylsilyl-3-phenylsulfonyl-octa-1,2-diene-7-yne with a catalytic amount of [RhCl(CO)dppp]2 in refluxing toluene under CO atmosphere affords the bicyclo[4.3.0]nonadienone in high yield .

Use in Anticancer Therapy

Derivatives of bicyclo[3.3.1]nonane (a similar structure) are researched for their potential as anticancer agents . The bicyclo[3.3.1]nonane moiety is found in many biologically active natural products . Although this information refers to a slightly different compound, it highlights the potential of bicyclic structures in developing anticancer therapeutics .

Reaction Thermochemistry

The reaction thermochemistry of Bicyclo[3.3.0]octa-2,7-diene has been studied, providing valuable data for understanding its chemical behavior .2H2+C8H10=C8H142H_2+C_8H_{10}=C_8H_{14}The enthalpy of reaction at standard conditions (ΔrH\Delta_rH^\circ ) is -227 ± 2 kJ/mol in the liquid phase with hexane as a solvent .

Other Applications

  • Activation Analysis: Useful in identifying and measuring trace elements in manufacturing and research projects requiring rigid standards of purity .
  • Radiotracers in Biomedical Research: Employed in biomedical research .
  • Asymmetric Catalysis: Derivatives of bicyclo[3.3.1]nonane are used in asymmetric catalysis .

Mechanism of Action

The mechanism by which bicyclo(3.3.0)octa-2,7-diene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bonds react with oxidizing agents to form diketones or carboxylic acids. In reduction reactions, hydrogenation of the double bonds leads to the formation of saturated hydrocarbons . The molecular targets and pathways involved vary based on the specific chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Bicyclic Compounds

2.1 Structural Analogues with Varied Double Bond Positions
  • Bicyclo[3.3.0]octa-2,6-diene Derivatives (e.g., compounds I–V in ): Substituents: Methoxycarbonyl, hydroxyl, methoxy, ethoxy, and methyl groups at positions 2,4,6,8 (exo-configuration) and 3,5. Conformational Differences: The bicyclic core in 2,6-dienes adopts a non-planar "butterfly" conformation, with intramolecular hydrogen bonds stabilizing hydroxylated derivatives (e.g., compounds I and II) . Reactivity: Stronger intermolecular interactions (C–H···O) lead to dimeric (I–III) or chain-like (V) crystal packing, unlike the parent 2,7-diene, which lacks polar substituents .
  • Bicyclo[3.3.0]octa-2,5-diene ():

    • A ligand precursor with 2,5-diene configuration synthesized via enzymatic resolution and cross-coupling. The 2,5-conjugation alters electronic properties, enhancing coordination capabilities with transition metals .
2.2 Ring Size and Substituent Effects
  • Bicyclo[3.2.1]octa-2,6-diene ():

    • A 3.2.1 ring system with a phenyl substituent at position 3 exhibits increased acidity due to electron-withdrawing effects and reduced ring strain compared to 3.3.0 systems .
    • Acidity : The pKa of the 3-phenyl derivative is significantly lower than unsubstituted analogues, highlighting substituent-driven electronic modulation .
  • Bicyclo[4.2.0]octa-1,3,5,7-tetraene ():

    • A fused bicyclic system with four conjugated double bonds. The extended π-system enhances photochemical activity, contrasting with the localized diene reactivity of 2,7-diene .
2.3 Functionalized Derivatives
  • exo-2-Methyl-cis-bicyclo[3.3.0]octa-2,7-diene ():

    • Methyl substitution at the exo-2 position introduces steric hindrance, altering reaction pathways (e.g., solvolysis yields mixtures of 2,6- and 2,7-dienes) .
    • NMR Data : Distinct δ 1.16 (d, 3H) and δ 5.8 (s, 2H) signals reflect methyl and olefinic proton environments .
  • Bicyclo[3.3.0]octane-2,6-dione ():

    • Oxidation of the diene to a diketone eliminates conjugation, reducing strain but increasing electrophilicity at carbonyl positions .

Thermochemical and Kinetic Comparisons

Compound ΔH° (Hydrogenation, kJ/mol) Key Reactivity Reference
Bicyclo[3.3.0]octa-2,7-diene −227 ± 2 High strain; rapid hydrogenation
2,6-Diene Derivatives N/A Stabilized by H-bonding (OH···O=C); slower elimination kinetics
3-Phenyl-2,6-diene N/A Enhanced acidity (pKa ~5–7); prone to deprotonation
Radical Cation (2,6-diene) N/A Tautomerizes to 1,4-dihydropentalene radical cation via H-shifts

Reaction Pathways and Stability

  • Solvolysis : Tosylates of bicyclo[3.3.0]octenyl derivatives yield mixtures of 2,6- and 2,7-dienes under basic conditions, with 2,7-diene favoring elimination due to reduced steric strain .
  • Thermal Degradation: At 140°C, diazabicyclo[3.3.0]octa-2,6-diene loses ethanol to form thermolabile intermediates, contrasting with 2,7-diene’s stability under similar conditions .
  • Photochemical Behavior : The radical cation of 2,6-diene-4,8-diyl undergoes tautomerization to a conjugated dihydropentalene system, while 2,7-diene’s linear conjugation resists such rearrangements .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for bicyclo[3.3.0]octa-2,7-diene, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is often synthesized via dehydration of diol precursors (e.g., using catalytic p-toluenesulfonic acid in benzene at reflux) or via acid-promoted rearrangements (e.g., boron trifluoride etherate in dry benzene) . Product purity depends on reaction stoichiometry, solvent choice, and post-reaction purification (e.g., high-pressure liquid chromatography ). Kinetic control during dehydration favors bicyclic frameworks over monocyclic byproducts .

Q. How can spectroscopic techniques distinguish bicyclo[3.3.0]octa-2,7-diene from structural isomers?

  • Methodological Answer : 13C^{13}\text{C} NMR is critical for stereochemical analysis, as chemical shifts for bridgehead carbons differ significantly between cis and trans fused systems. For example, cis-bicyclo[3.3.0]octa-2,7-diene exhibits distinct δ values (~5.8 ppm for olefinic protons) and bridgehead carbons (~40–50 ppm) . X-ray crystallography resolves ambiguities in ring puckering .

Q. What are the key reactivity patterns of bicyclo[3.3.0]octa-2,7-diene in organic transformations?

  • Methodological Answer : The strained bicyclic system undergoes cycloadditions (e.g., Diels-Alder) and epoxidation. For instance, epoxidation of the diene with m-CPBA yields strained oxabicyclic derivatives, while acid-catalyzed rearrangements produce ketones (e.g., exo-2-methyl-cis-bicyclo[3.3.0]oct-7-en-3-one) . Substituent effects on reaction rates should be quantified via Hammett analysis .

Advanced Research Questions

Q. How can stereochemical discrepancies in bicyclo[3.3.0]octa-2,7-diene derivatives be resolved using computational and experimental methods?

  • Methodological Answer : Discrepancies arise from conformational mobility in fused rings. Hybrid approaches combine 13C^{13}\text{C} NMR (e.g., shift additivity models for cis-fused systems ) with DFT calculations (e.g., B3LYP/6-31G* to predict dihedral angles). Experimental validation via NOE correlations or X-ray crystallography is essential .

Q. What mechanistic insights explain contradictory yields in acid-catalyzed rearrangements of bicyclo[3.3.0]octa-2,7-diene derivatives?

  • Methodological Answer : Competing pathways (e.g., Wagner-Meerwein shifts vs. hydride transfers) depend on acid strength and steric hindrance. Kinetic isotope effects (KIEs) and isotopic labeling (e.g., 2H^{2}\text{H} at bridgehead positions) can distinguish mechanisms. For example, BF3_3-mediated rearrangements favor ketone formation via carbocation intermediates .

Q. How do researchers reconcile conflicting spectral data for bicyclo[3.3.0]octa-2,7-diene oxidation products?

  • Methodological Answer : Contradictions often stem from oxidation state variability (e.g., overoxidation to diketones vs. monoepoxides). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (COSY, HSQC) to assign connectivity. Replicate experiments under inert atmospheres to rule out artifact formation .

Q. What computational models predict the stability of bicyclo[3.3.0]octa-2,7-diene under varying thermodynamic conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations and Gibbs free energy calculations (e.g., using Gaussian at the MP2 level) model ring strain and thermal decomposition. Compare computed activation energies (EaE_a) with experimental DSC/TGA data to validate predictions .

Q. How can researchers mitigate instability of bicyclo[3.3.0]octa-2,7-diene during photochemical studies?

  • Methodological Answer : Instability under UV light is attributed to [π2+π2] cycloadditions. Use low-temperature matrices (e.g., argon at 10 K) or triplet quenchers (e.g., O2_2) to suppress side reactions. Monitor degradation via in-situ FTIR or time-resolved spectroscopy .

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